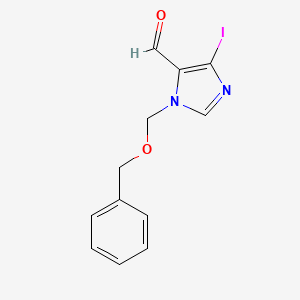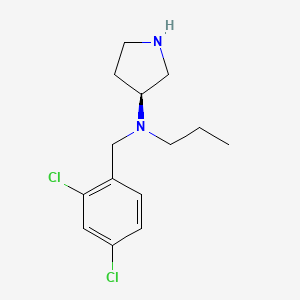
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a 2,4-dichlorobenzyl group attached to a pyrrolidine ring, with a propyl group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the 2,4-Dichlorobenzyl Group: This step involves the reaction of the pyrrolidine ring with 2,4-dichlorobenzyl chloride under basic conditions to form the desired product.
Addition of the Propyl Group: The final step is the alkylation of the nitrogen atom in the pyrrolidine ring with a propyl halide, such as propyl bromide, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives.
科学研究应用
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies related to its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzyl Alcohol: A related compound with antiseptic properties.
2,4-Dichlorobenzyl Chloride: Used as an intermediate in organic synthesis.
2,4-Dichlorobenzylamine: Another derivative with potential biological activity.
Uniqueness
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine is unique due to its specific structural features, such as the combination of the 2,4-dichlorobenzyl group and the pyrrolidine ring with a propyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
820981-46-2 |
|---|---|
分子式 |
C14H20Cl2N2 |
分子量 |
287.2 g/mol |
IUPAC 名称 |
(3S)-N-[(2,4-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H20Cl2N2/c1-2-7-18(13-5-6-17-9-13)10-11-3-4-12(15)8-14(11)16/h3-4,8,13,17H,2,5-7,9-10H2,1H3/t13-/m0/s1 |
InChI 键 |
QZJUHTSZXDCBOS-ZDUSSCGKSA-N |
手性 SMILES |
CCCN(CC1=C(C=C(C=C1)Cl)Cl)[C@H]2CCNC2 |
规范 SMILES |
CCCN(CC1=C(C=C(C=C1)Cl)Cl)C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



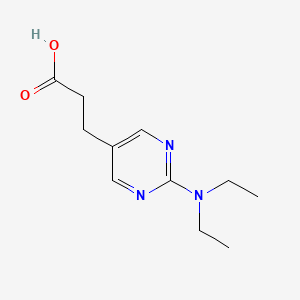
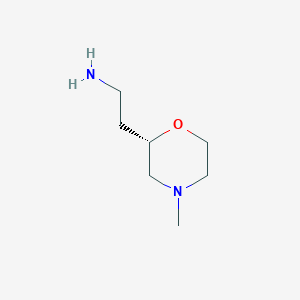
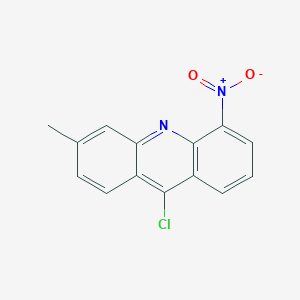
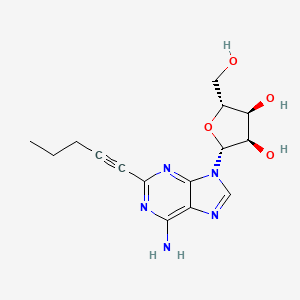
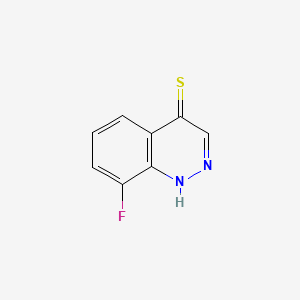
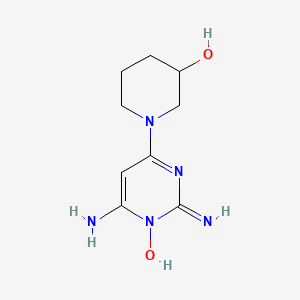
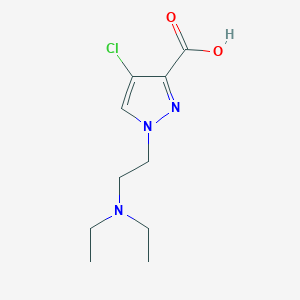
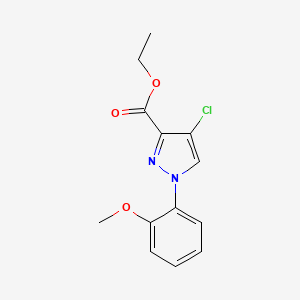
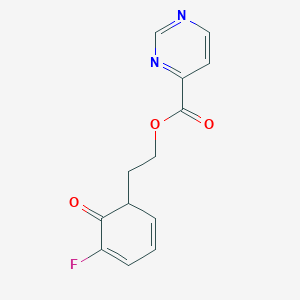
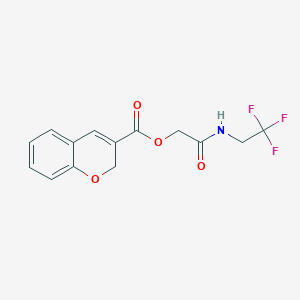
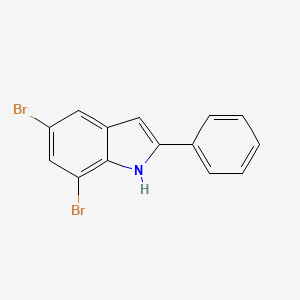
![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
